Dimoxamine hydrochloride

Description

Historical Trajectories and Early Scientific Inquiry into Dimoxamine (B1228160) Hydrochloride

The exploration of Dimoxamine hydrochloride, also known by developmental codes such as BL-3912, emerged from the systematic investigation of phenethylamine (B48288) derivatives. Early research, including studies conducted at Bristol Laboratories, aimed to understand its psychopharmacological profile, which was found to be distinct from other phenylalkylamines like amphetamine and DOM. ncats.io The work of pioneering chemist Alexander Shulgin was instrumental in documenting and exploring the structure-activity relationships of numerous psychoactive compounds, including Dimoxamine. His research positioned Dimoxamine as a homologue of well-known psychedelics like 2C-D and DOM (2,5-dimethoxy-4-methylamphetamine). hodoodo.com

Early studies in animal models began to delineate its effects. For instance, research demonstrated that this compound could facilitate performance in shuttle box learning tasks in rats. ncats.io Notably, these memory-enhancing effects were observed at doses that did not significantly alter general motor activity, suggesting a specific cognitive-enhancing potential rather than general stimulation. ncats.io Further research in rats trained to discriminate LSD as a stimulus also included Dimoxamine as a test compound. ncats.iohodoodo.com

Contemporary Research Significance of this compound in Chemical Pharmacology

In recent years, there has been a renewed interest in this compound, largely driven by the expanding field of psychedelic medicine and a focus on non-hallucinogenic psychoactive compounds. Its significance in neuropharmacological research stems from its action as a serotonin (B10506) receptor agonist that produces psychoactive effects without inducing the hallucinatory experiences associated with classical psychedelics. This unique characteristic makes it a valuable tool for investigating the molecular underpinnings of psychedelic activity and the specific roles of different serotonin receptor subtypes.

Current research trends are focused on elucidating the molecular basis of Dimoxamine's distinct pharmacological profile. It is considered a potential model for the development of therapeutically useful psychoactive substances that could offer therapeutic benefits without the perceptual disturbances of traditional hallucinogens. The compound primarily functions as a partial agonist of serotonin 5-HT2 receptors and has shown modest selectivity over 5-HT1 receptors. ncats.io Its interaction with these receptors is believed to be the primary mechanism for its effects on mood and cognition. evitachem.com

Classification of this compound within the Phenethylamine Chemical Class

This compound is classified as a phenethylamine. evitachem.com Structurally, it is a derivative of phenylisobutylamine and is considered a homologue of other psychedelic phenethylamines such as 2C-D and DOM. hodoodo.com The key structural feature that differentiates it is the presence of an ethyl group at the alpha-position relative to the amine group. This modification results in a distinct pharmacological profile compared to its parent compounds.

The systematic IUPAC name for the free base of Dimoxamine is 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine. The hydrochloride salt form has a molecular weight of 259.77 g/mol . evitachem.com

Compound Information

| Compound Name | Other Names/Synonyms |

| This compound | BL-3912, Ariadne, 4C-D, 4C-DOM, α-Et-2C-D hodoodo.com |

| 2,5-dimethoxy-4-methylamphetamine | DOM |

| 2C-D | |

| Amphetamine | |

| Lysergic acid diethylamide | LSD |

| MDMA |

Chemical and Physical Properties

| Property | Value |

| Molecular Formula (HCl salt) | C13H22ClNO2 evitachem.com |

| Molecular Weight (HCl salt) | 259.77 g/mol evitachem.com |

| IUPAC Name (free base) | 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine |

| CAS Number (HCl salt) | 52663-86-2 evitachem.com |

| Melting Point | Approximately 227 °C evitachem.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758) evitachem.com |

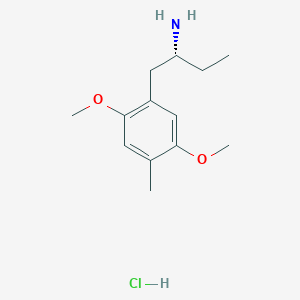

Structure

3D Structure of Parent

Properties

CAS No. |

52663-86-2 |

|---|---|

Molecular Formula |

C13H22ClNO2 |

Molecular Weight |

259.77 g/mol |

IUPAC Name |

(2R)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine;hydrochloride |

InChI |

InChI=1S/C13H21NO2.ClH/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4;/h6,8,11H,5,7,14H2,1-4H3;1H/t11-;/m1./s1 |

InChI Key |

HQMDHDKBZGKPGS-RFVHGSKJSA-N |

SMILES |

CCC(CC1=C(C=C(C(=C1)OC)C)OC)N.Cl |

Isomeric SMILES |

CC[C@H](CC1=C(C=C(C(=C1)OC)C)OC)N.Cl |

Canonical SMILES |

CCC(CC1=C(C=C(C(=C1)OC)C)OC)N.Cl |

Synonyms |

1-(4-methyl)-2,5-dimethoxyphenyl-2-aminobutane 2-amino-1-(2,5-dimethoxy-4-methylphenyl)butane BL 3912A BL-3912A dimoxamine dimoxamine hydrochloride dimoxamine hydrochloride, (+-)-isomer dimoxamine hydrochloride, (R)-isomer dimoxamine hydrochloride, (S)-isomer dimoxamine, (+-)-isomer dimoxamine, (S)-isomer MDPA-1 |

Origin of Product |

United States |

Synthetic Methodologies and Structure Activity Relationship Sar of Dimoxamine Hydrochloride

Established Synthetic Pathways for Dimoxamine (B1228160) Hydrochloride

The synthesis of Dimoxamine, known by various names including Ariadne and BL-3912, is rooted in classic phenethylamine (B48288) chemistry. wikipedia.org The hydrochloride salt form is noted to provide enhanced stability compared to the freebase, making it preferable for pharmaceutical applications.

Phenethylamine Framework Adaptations in Dimoxamine Hydrochloride Synthesis

Dimoxamine, or 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine, is a substituted phenethylamine derivative. wikipedia.org Its synthesis begins with a specifically substituted aromatic aldehyde, a common strategy in the production of phenethylamine compounds. The core structure is built upon a 2,5-dimethoxy-4-methyl substituted phenyl ring, which is then elaborated to include the characteristic aminobutane side chain.

Intermediary Chemical Reactions: Nitrostyrene (B7858105) Formation and Reduction Processes

A well-documented synthetic route to Dimoxamine involves a two-step process starting from 2,5-dimethoxy-4-methylbenzaldehyde (B127970). This process is a staple for creating psychoactive phenylalkylamines. researchgate.net

Nitrostyrene Formation : The first step is a Henry condensation reaction. 2,5-dimethoxy-4-methylbenzaldehyde is reacted with a nitroalkane, specifically 1-nitropropane, in the presence of a basic catalyst such as cyclohexylamine (B46788) and refluxed in a solvent like benzene. This reaction forms the critical β-nitrostyrene intermediate, 1-(2,5-dimethoxy-4-methylphenyl)-2-nitro-1-butene, which precipitates as brilliant orange crystals. The conditions for this reaction, such as temperature and solvent choice, can significantly impact the yield.

Reduction to Primary Amine : The second step involves the reduction of the nitrostyrene intermediate to the corresponding primary amine. evitachem.com A common and effective method is using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The reaction mixture is typically refluxed for several hours to ensure complete conversion. Following the reduction, the final product is isolated as the hydrochloride salt, which appears as white crystals after purification. Alternative and potentially safer reduction methods, such as catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel, have also been proposed.

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1 | Henry Condensation | 2,5-dimethoxy-4-methylbenzaldehyde, 1-Nitropropane | Cyclohexylamine, Benzene | 1-(2,5-dimethoxy-4-methylphenyl)-2-nitro-1-butene | |

| 2 | Reduction | 1-(2,5-dimethoxy-4-methylphenyl)-2-nitro-1-butene | Lithium Aluminum Hydride (LiAlH4), THF | 1-(2,5-dimethoxy-4-methylphenyl)-2-aminobutane (Dimoxamine) |

Design and Synthesis of Novel this compound Analogues and Derivatives

The study of Dimoxamine extends to the creation of novel analogues to explore the chemical space and better understand its structure-activity relationships. This involves systematic modifications to its core structure.

Strategies for Modifying the Phenethylamine Scaffold of this compound

Modifying the phenethylamine scaffold of Dimoxamine can be achieved through several strategies, primarily by altering the substituents on the aromatic ring or changing the length and substitution of the alkylamine side chain. The synthesis of such analogues often follows the same fundamental pathway as Dimoxamine itself, beginning with a differently substituted benzaldehyde (B42025) or employing a different nitroalkane in the Henry reaction.

For example, analogues can be created by:

Altering the substitution pattern of the methoxy (B1213986) groups on the phenyl ring.

Replacing the 4-methyl group with other alkyl groups or functional groups.

Synthesizing homologues by using different nitroalkanes (e.g., nitroethane to produce the amphetamine analogue DOM, or nitromethane (B149229) for the phenethylamine 2C-D). wikipedia.org

Impact of Alpha-Position Substitutions on Derivative Characteristics

The substitution at the alpha-position (the carbon atom adjacent to the nitrogen) is a critical determinant of the pharmacological profile of phenethylamines. Dimoxamine is the α-ethyl analogue of 2C-D and DOM. wikipedia.org

α-Methyl (as in DOM) : The presence of an α-methyl group, creating an amphetamine, is associated with potent psychoactive effects.

α-Ethyl (as in Dimoxamine) : The replacement of the α-methyl with an α-ethyl group leads to a significant change in activity. This structural modification results in a compound that retains psychoactive properties but is reported to be non-hallucinogenic. wikipedia.org The α-ethyl group also potentially alters metabolic stability. This modification classifies Dimoxamine as a "four-carbon" phenethylamine, denoted as 4C-D or 4C-DOM. wikipedia.org

Elucidating the Structure-Activity Relationships of this compound and its Congeners

The study of Dimoxamine and its congeners, such as DOM and 2C-D, provides valuable insights into the structure-activity relationships (SAR) of this class of compounds. The key structural elements governing activity are the aromatic ring substitutions and the nature of the alpha-substituent on the ethylamine (B1201723) side chain.

Dimoxamine's distinct pharmacological profile is primarily attributed to its interaction with serotonin (B10506) receptors, particularly the 5-HT2A subtype. wikipedia.org However, compared to its close analogue DOM, it acts as a lower-efficacy partial agonist at this receptor. wikipedia.org This reduced efficacy in activating the receptor's signaling pathways is believed to be the reason for its lack of hallucinogenic effects, a stark contrast to the potent hallucinogenic activity of DOM. wikipedia.org

The alpha-ethyl group is the principal structural feature responsible for this modulation of efficacy. While the 2,5-dimethoxy-4-methyl substitution pattern on the phenyl ring is crucial for binding to the serotonin receptor, the size and conformation of the alpha-substituent appear to fine-tune the functional outcome of that binding event, determining whether the compound acts as a full or partial agonist.

| Compound | Core Structure | Alpha-Substituent | Key Ring Substituents | Reported 5-HT2A Receptor Activity | Reference |

|---|---|---|---|---|---|

| Dimoxamine (Ariadne) | Phenethylamine | -CH2CH3 (Ethyl) | 2,5-Dimethoxy, 4-Methyl | Lower-efficacy partial agonist | wikipedia.org |

| DOM | Amphetamine | -CH3 (Methyl) | 2,5-Dimethoxy, 4-Methyl | Potent agonist | wikipedia.org |

| 2C-D | Phenethylamine | -H (None) | 2,5-Dimethoxy, 4-Methyl | Psychedelic | wikipedia.org |

Correlating Chemical Structural Features with Biological Activity Profiles

The biological activity of Dimoxamine is intrinsically linked to its specific chemical architecture. As a member of the phenethylamine class, its structure features a phenyl ring, an ethyl side chain, and an amino group, with key substitutions that dictate its interaction with biological targets. The molecule's systematic name, 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine, precisely describes these features. wikipedia.org

The primary pharmacological activity of Dimoxamine is as an agonist at serotonin 5-HT2 receptors, with a notable affinity for the 5-HT2A subtype. wikipedia.org Research indicates that it acts as a lower-efficacy partial agonist at the 5-HT2A receptor compared to structurally related hallucinogenic compounds. wikipedia.org This partial agonism is a critical structural-activity relationship (SAR) determinant, potentially explaining its classification as a non-hallucinogenic psychoactive agent. wikipedia.org

Key structural features contributing to its biological profile include:

The Phenyl Ring Substituents: The methoxy groups at positions 2 and 5, along with the methyl group at position 4 of the phenyl ring, are crucial for its affinity and selectivity towards the 5-HT2A receptor. This substitution pattern is common among many psychoactive phenethylamines.

The α-Ethyl Group: A defining feature of Dimoxamine is the ethyl group at the alpha-position of the phenethylamine backbone (the carbon atom adjacent to the nitrogen). This α-ethyl group distinguishes it from related compounds like 2C-D (α-hydrogen) and DOM (α-methyl). wikipedia.org This structural modification is believed to influence its metabolic stability and may prolong its half-life by making it more resistant to oxidative metabolism.

Stereochemistry: Dimoxamine is a chiral molecule. Theoretical analysis and trends observed in similar psychoactive compounds suggest that the (S)-enantiomer exhibits a higher binding affinity for its target receptors compared to the (R)-enantiomer.

While its primary interaction is with the serotonin system, Dimoxamine also shows some affinity for dopaminergic and adrenergic receptors, indicating a multifaceted biological activity profile. However, it demonstrates modest selectivity for 5-HT2 receptors over 5-HT1 receptors and has been reported to have no significant activity at 5-HT4, 5-HT7, or the monoamine transporters. wikipedia.org

| Receptor Target | Activity | Significance |

|---|---|---|

| Serotonin 5-HT2A | Lower-efficacy partial agonist wikipedia.org | Primary target; mediates psychoactive effects, with partial agonism linked to non-hallucinogenic profile. wikipedia.org |

| Serotonin 5-HT2B / 5-HT2C | Agonist wikipedia.org | Contributes to the overall serotonergic activity profile. wikipedia.org |

| Serotonin 5-HT1 Receptors | Lower-affinity agonist wikipedia.org | Demonstrates modest selectivity for 5-HT2 over 5-HT1 receptors. |

| Dopaminergic Receptors | Affinity noted | Potential influence on dopaminergic signaling pathways. |

| Adrenergic Receptors | Affinity noted | May affect adrenergic systems. |

Comparative SAR Analysis with Related Psychoactive Phenethylamines (e.g., 2C-D, DOM)

The structure-activity relationship of Dimoxamine is best understood when compared to its close structural homologues, 2C-D (2,5-dimethoxy-4-methylphenethylamine) and DOM (2,5-dimethoxy-4-methylamphetamine). wikipedia.org The key differentiator among these three compounds is the substituent at the alpha-carbon of the ethylamine side chain.

2C-D: Possesses a simple phenethylamine backbone with no substitution at the alpha-carbon (an α-hydrogen).

DOM: Features a methyl group at the alpha-carbon, classifying it as a substituted amphetamine. wikipedia.org

Dimoxamine (4C-D/4C-DOM): Contains an ethyl group at the alpha-carbon, making it a phenylisobutylamine derivative. wikipedia.org This is sometimes referred to as "four-carbon DOM" in contrast to the "two-carbon" structure of 2C-D. wikipedia.org

This progressive extension of the alkyl chain at the alpha-position—from hydrogen (2C-D) to methyl (DOM) to ethyl (Dimoxamine)—has profound consequences for the pharmacological profile. The addition of the α-methyl group in DOM leads to a significant increase in hallucinogenic potency compared to 2C-D. However, extending this to an α-ethyl group in Dimoxamine results in a compound that is not hallucinogenic, despite retaining psychoactive effects. wikipedia.org

Compared to DOM, Dimoxamine exhibits lower signaling potency and efficacy across multiple signaling pathways coupled to the 5-HT2A receptor. This reduction in intrinsic efficacy is a crucial SAR finding, as it directly correlates the size of the α-alkyl substituent with a shift from full or high-efficacy partial agonism (DOM) to lower-efficacy partial agonism (Dimoxamine). This change is sufficient to abolish the hallucinogenic effects mediated by the 5-HT2A receptor. wikipedia.org Furthermore, the larger α-ethyl group in Dimoxamine may enhance its lipophilicity, potentially altering its ability to cross the blood-brain barrier and affecting its metabolic profile compared to DOM.

| Compound | Alpha-Carbon Substituent | Chemical Class | Primary Receptor Activity (5-HT2A) | Reported Hallucinogenic Potential |

|---|---|---|---|---|

| 2C-D | -H | Phenethylamine | Agonist | Psychedelic |

| DOM | -CH₃ | Amphetamine wikipedia.org | Potent Agonist | Potent Psychedelic/Hallucinogen wikipedia.org |

| Dimoxamine | -CH₂CH₃ | Phenylisobutylamine wikipedia.org | Lower-efficacy Partial Agonist wikipedia.org | Non-hallucinogenic wikipedia.org |

Molecular Pharmacology and Receptor Interaction Profiles of Dimoxamine Hydrochloride

Serotonergic Receptor System Modulation by Dimoxamine (B1228160) Hydrochloride

Dimoxamine hydrochloride's primary mechanism of action involves its interaction with serotonin (B10506) receptors in the brain. It functions as a serotonin receptor agonist, influencing various neural pathways. wikipedia.org

Agonistic Activity at Serotonin 5-HT2 Receptor Subtypes, particularly 5-HT2A

This compound is a potent agonist of the serotonin 5-HT2 receptors, which includes the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes. wikipedia.org Its activity as a serotonin 5-HT2A receptor agonist is a key aspect of its pharmacological profile, as this receptor is the primary target for classic psychedelic drugs. However, research indicates that this compound acts as a lower-efficacy partial agonist at the 5-HT2A receptor. wikipedia.org This characteristic may account for its non-hallucinogenic properties in both animals and humans, while still producing other psychoactive effects. wikipedia.org Studies using transfected cells have confirmed its partial agonist activity at the 5-HT2A receptor, leading to non-hallucinogenic activation.

Absence of Significant Activity at Serotonin 5-HT4 and 5-HT7 Receptors

Research has shown that this compound has no relevant activity at serotonin 5-HT4 and 5-HT7 receptors. researchgate.net This lack of significant interaction with these particular receptor subtypes helps to define the specificity of its serotonergic activity.

Differential Signaling Potency and Efficacy at 5-HT2A Receptors Compared to Related Compounds

When compared to the structurally similar compound DOM (2,5-dimethoxy-4-methylamphetamine), this compound displays lower signaling potency and efficacy in multiple signaling pathways connected to the 5-HT2A receptors. researchgate.net This includes the Gq, G11, and β-arrestin2 signaling pathways. wikipedia.org The difference in signaling efficacy is a critical factor that distinguishes the pharmacological effects of dimoxamine from those of classic hallucinogens like DOM. wikipedia.org

Investigation of Non-Serotonergic Neurotransmitter Receptor Interactions

While the primary actions of this compound are on the serotonergic system, it also exhibits interactions with other neurotransmitter systems.

Exploration of Dopaminergic Receptor Binding and Signaling Pathways

Studies suggest that this compound has the potential to influence dopaminergic signaling pathways. Serotonin 5-HT2A receptor agonists have been observed to increase dopamine (B1211576) levels in brain regions such as the nucleus accumbens. wikipedia.org It is thought that non-hallucinogenic 5-HT2A receptor agonists like dimoxamine may produce this effect without inducing psychedelic experiences. wikipedia.org This interaction with the dopaminergic system could be related to preliminary observations of its potential effectiveness in animal models of parkinsonism. wikipedia.org

Analysis of Adrenergic Receptor Interactions and Modulatory Capacities

This compound's interaction with the adrenergic system, which includes α (alpha) and β (beta) receptors, is a component of its broader pharmacological profile. Research indicates that the compound exhibits an affinity for adrenergic receptors, which may have implications for its effects on cardiovascular responses. Adrenergic receptors are G protein-coupled receptors (GPCRs) that are crucial in regulating various physiological processes, including heart rate, blood pressure, and bronchodilation. nih.govrevespcardiol.org

Assessment of Histaminergic Receptor Engagement

This compound is also reported to engage with histaminergic receptors. Histamine (B1213489) receptors, which include subtypes H1, H2, H3, and H4, are GPCRs that mediate allergic and inflammatory responses, gastric acid secretion, and neurotransmission. nih.govimrpress.com The interaction of this compound with these receptors suggests potential implications in modulating allergic responses and neurotransmission pathways.

Histamine H1 receptor antagonists are commonly used to treat allergic conditions, while H2 receptor antagonists are used to reduce stomach acid. nih.govdrugbank.com Similar to its adrenergic interactions, the specific binding characteristics of this compound at the various histamine receptor subtypes are not detailed in available literature. Comprehensive studies are needed to determine its affinity and functional activity at each subtype to fully understand the clinical and physiological relevance of its histaminergic engagement.

Intracellular Signaling Cascades Initiated or Modulated by this compound

The signaling cascades initiated by this compound are primarily understood through its action as a serotonin receptor agonist, which dictates its unique pharmacological effects.

G-Protein Coupled Receptor (GPCR) Downstream Signaling Pathways (e.g., Gq, G11)

This compound functions as a serotonin 5-HT2A receptor agonist. The 5-HT2A receptor is a GPCR that predominantly couples to the Gq/G11 family of G-proteins. wikipedia.org Activation of the Gq/G11 pathway initiates a signaling cascade beginning with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium levels and the activation of Protein Kinase C, which can modulate a wide array of cellular functions. nih.govnih.gov

Research comparing this compound to the structurally related psychedelic compound DOM (2,5-Dimethoxy-4-methylamphetamine) reveals that this compound demonstrates lower signaling potency and efficacy across multiple signaling pathways linked to the 5-HT2A receptor. This suggests a weaker activation of the Gq/G11-mediated cascade compared to classic hallucinogens, which may contribute to its distinct psychoactive profile. wikipedia.org

Beta-Arrestin Recruitment and Biased Agonism Associated with this compound

GPCRs can signal through both G-protein-dependent pathways and G-protein-independent pathways, often involving proteins called β-arrestins (beta-arrestins). nih.gov Biased agonism is a phenomenon where a ligand preferentially activates one of these pathways over the other, leading to distinct cellular and physiological outcomes. nih.govmdpi.com

This compound exhibits characteristics of a biased agonist at the 5-HT2A receptor. wikipedia.org Specifically, it is reported to be less efficacious at recruiting β-arrestin2 compared to its activation of G-protein signaling pathways, especially when contrasted with a classic psychedelic agonist like DOM. wikipedia.org This preferential activation of G-protein signaling over the β-arrestin pathway is a key aspect of its molecular mechanism. The reduced recruitment of β-arrestin is hypothesized to be a reason for its non-hallucinogenic properties, distinguishing it from other 5-HT2A agonists that engage both pathways more robustly. wikipedia.orgfrontiersin.org This functional selectivity makes this compound a valuable tool for studying the distinct roles of G-protein versus β-arrestin signaling in the central nervous system. nih.gov

Interaction of this compound with Cytoskeletal Components

Emerging research indicates that this compound's biological activity may extend beyond receptor-mediated signaling to include interactions with fundamental cellular structures.

Modulation of Microtubule Dynamics by this compound

Recent studies suggest that this compound may influence the dynamics of microtubules, which are critical components of the cytoskeleton responsible for maintaining neuronal structure, transport, and synaptic plasticity. The compound's ability to bind to tubulin, the protein subunit of microtubules, suggests it could modulate microtubule polymerization.

Molecular docking studies and in vitro assays indicate that this compound can act as a microtubule stabilizer, promoting their polymerization in a dose-dependent manner. This action is similar to other microtubule-targeting agents used in various therapeutic areas. nih.govbiorxiv.org By stabilizing microtubules, this compound could potentially offer neuroprotective effects by preserving neuronal integrity.

The following table presents data from a study assessing the impact of this compound on microtubule polymerization rates.

| Concentration (µM) | Polymerization Rate (nm/min) | p-value |

|---|---|---|

| 10 | 6.7 ± 1.5 | 0.061 |

| 50 | 13.5 ± 0.4 | <0.05 |

Data suggests a significant increase in microtubule polymerization rates at higher concentrations of the compound.

Molecular Docking Studies of this compound at Tubulin Binding Sites

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, like tubulin, at an atomic level. This method is crucial in drug discovery and molecular biology for understanding potential mechanisms of action and for designing new therapeutic agents. For a compound to be analyzed, its three-dimensional structure is docked into the known structure of the target protein, often derived from X-ray crystallography or cryo-electron microscopy.

In the context of tubulin, there are several well-characterized binding sites for various inhibitor molecules, including the colchicine (B1669291), vinca (B1221190) alkaloid, and taxane (B156437) sites. The colchicine binding site is located on the β-tubulin subunit, at the interface between the α- and β-tubulin monomers. researchgate.net Ligands that bind here typically inhibit microtubule polymerization, leading to a disruption of the mitotic spindle and cell cycle arrest.

A hypothetical molecular docking study of this compound at a tubulin binding site, such as the colchicine site, would involve the following:

Preparation of Structures: The three-dimensional structures of both this compound and the tubulin protein (specifically, the αβ-tubulin heterodimer) would be prepared using molecular modeling software. The tubulin structure would typically be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using specialized software, the Dimoxamine molecule would be placed into the defined binding pocket (e.g., the colchicine site) on the tubulin structure. The program would then explore various possible binding poses and conformations of the ligand within the site, calculating a score for each to estimate the binding affinity.

Analysis of Results: The results would be analyzed to identify the most likely binding mode. This includes:

Binding Energy: A calculated value (often in kcal/mol) that estimates the strength of the interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

Interacting Residues: Identification of the specific amino acid residues within the tubulin binding pocket that form interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the Dimoxamine molecule.

Visualization: Creating a visual model of the docked complex to understand the spatial arrangement and key interactions between the ligand and the protein.

While it has been suggested that this compound may bind to the colchicine site on tubulin, without access to the specific data from a dedicated study, a detailed description of its binding characteristics remains speculative.

Mechanistic Preclinical Investigations of Dimoxamine Hydrochloride

In Vitro Cellular Models for Pharmacological Mechanism Elucidation

In vitro cellular models are fundamental in dissecting the molecular pharmacology of a compound. For Dimoxamine (B1228160) hydrochloride, these models have been instrumental in identifying its primary receptor targets and downstream signaling effects.

Human Embryonic Kidney (HEK) cells, particularly HEK293 and its derivatives, are widely used in receptor binding and functional assays due to their high transfection efficiency and low endogenous receptor expression. cytion.com These characteristics allow for the creation of stable cell lines expressing specific receptors of interest, providing a clean system to study drug-receptor interactions. cytion.com For instance, HEK293T cells have been used to measure G protein-coupled receptor (GPCR) activity, such as 5-HT2A receptor-mediated Gq activation, through techniques like Bioluminescence Resonance Energy Transfer (BRET). nih.gov

Receptor binding assays are crucial for determining the affinity of a compound for its target. cytion.com These assays, often using radiolabeled ligands, help to establish the binding parameters (Kd, Ki, Bmax) of novel compounds. cytion.comnih.gov Functional assays, on the other hand, measure the physiological response elicited by the compound upon binding to the receptor. uni-regensburg.de These can include measuring changes in intracellular second messengers like cyclic AMP (cAMP) or detecting receptor- G protein coupling. nih.govuni-regensburg.de

In the context of Dimoxamine hydrochloride, which is structurally similar to other phenethylamines like DOM, cell-based assays are critical for understanding its structure-activity relationships. Such studies have revealed that this compound acts as a partial agonist at 5-HT2A receptors, with lower signaling potency and efficacy compared to DOM in multiple signaling pathways coupled to these receptors.

Table 1: Cell Lines and Assays in Receptor Pharmacology

| Cell Line | Assay Type | Purpose | Key Findings for Related Compounds |

|---|---|---|---|

| HEK293T | BRET Assay | Measure 5-HT2A receptor-Gq activation | Quantify GPCR-biased agonism and G protein coupling preferences. nih.gov |

| HEK293 | Radioligand Binding Assay | Determine binding affinity (Ki) for monoamine transporters | Comparison of IC50 values across different cell lines and assay methods. nih.gov |

Enzyme inhibition assays are essential for determining if a compound's mechanism of action involves the modulation of enzymatic activity. nih.gov These assays can be continuous, which are useful for detailed kinetic studies, or discontinuous, often favored for high-throughput screening. nih.gov Fluorescence-based kinetic studies are a common method employed in these assays. mdpi.com

The study of enzyme kinetics provides valuable information on how inhibitors interact with enzymes. For example, kinetic studies on monoamine oxidase (MAO) have shown that the apparent inhibitory constant (Ki) can vary depending on the substrate used, highlighting the complexity of enzyme-inhibitor interactions. nih.gov For a comprehensive understanding, it is important to distinguish between the equilibrium binding affinity (Kd) and the kinetic IC50 value, which reflects the inhibitor's effect on the catalytic process. nih.gov

While specific enzyme inhibition data for this compound is not extensively detailed in the provided results, the general methodology suggests that its potential effects on enzymes like MAO could be investigated using established protocols. nih.gov Such studies would be crucial to fully characterize its pharmacological profile, especially given its structural relation to other monoaminergic compounds.

Table 2: Principles of Enzyme Inhibition Assays

| Assay Type | Principle | Application |

|---|---|---|

| Fluorescence-based Kinetic Assay | Measures changes in fluorescence to monitor enzyme activity in real-time. mdpi.com | High-throughput screening and determination of kinetic parameters. mdpi.comnih.gov |

| Radiochemical Assay | Uses radiolabeled substrates to quantify enzyme activity. nih.gov | Detailed kinetic studies. nih.gov |

Upon receptor binding, drugs can trigger a cascade of intracellular signaling events. Assessing the activation of these pathways is key to understanding a compound's functional effects. frontiersin.org Techniques like phosphospecific flow cytometry can be used to measure changes in the phosphorylation state of key signaling proteins, such as p38, ERK1/2, and Akt, providing insights into the activation of pathways like the MAP-Kinase and PI3K pathways. mdpi.com

For compounds acting on G protein-coupled receptors, such as the 5-HT2A receptor, it's important to investigate the coupling to different G proteins (e.g., Gq, Gs) and subsequent downstream signaling. nih.govnih.gov For instance, studies on amphetamines have shown that they can activate TAAR1 receptors, which then couple to Gα13 and Gαs to increase RhoA and PKA activity, respectively. nih.gov

The investigation of this compound's impact on intracellular signaling would likely focus on pathways downstream of the 5-HT2A receptor. This could involve measuring changes in Gq-mediated signaling, which has been linked to the psychedelic potential of other 5-HT2A agonists. nih.gov Understanding these pathways is crucial for explaining the unique pharmacological profile of this compound, which is reported to be non-hallucinogenic despite its action at 5-HT2A receptors.

Enzyme Inhibition Assays and Kinetic Studies of this compound

Ex Vivo Tissue Preparations in this compound Pharmacodynamics Research

Ex vivo studies, using isolated tissues, bridge the gap between in vitro and in vivo research by allowing for the examination of drug effects in a more physiologically relevant context while maintaining experimental control. nih.govresearchgate.net

Isolated tissue preparations, such as arterial rings mounted in wire myographs, are valuable for characterizing the functional effects of a compound on receptor-mediated responses. nih.gov These models allow for the direct measurement of physiological responses like muscle contraction or relaxation.

Research on this compound has utilized isolated sheep umbilical arteries to study its effects on serotonin (B10506) receptors. In this model, this compound was classified as a partial agonist at 5-HT receptors, initially causing contractions that faded over time and subsequently antagonizing the responses to other serotonergic agonists like DOM and serotonin. This demonstrates that its pharmacological activity extends to peripheral serotonin receptors.

Similar ex vivo models have been used to study the effects of other compounds on various receptors. For example, isolated human atrial preparations have been used to investigate the contractile effects of dopamine (B1211576) D1-receptor stimulation. nih.gov These studies often involve the use of selective antagonists to confirm the receptor subtype involved in the observed response.

Table 3: Ex Vivo Models in Pharmacodynamics Research

| Tissue Preparation | Experimental Setup | Measured Response | Application for this compound |

|---|---|---|---|

| Isolated Sheep Umbilical Artery | Tissue mounted in organ bath | Contraction/Relaxation | Characterization of 5-HT receptor agonism/antagonism. |

| Isolated Mouse Mesenteric Arteries | Wire myograph | Vasorelaxation | To test for agonistic or antagonistic properties at various receptors. nih.gov |

Animal Models for Investigating Neurobiological Mechanisms of this compound

Animal models are indispensable for investigating the complex neurobiological effects of a compound in a living organism. nih.gov They allow for the study of behavioral effects and their underlying neural circuits, gene expression patterns, and neurochemistry. uibk.ac.at

While specific animal models used to investigate the neurobiological mechanisms of this compound were not detailed in the provided search results, research on structurally related phenethylamines suggests potential avenues of investigation. For instance, animal models of depression, such as the chronic mild stress (CMS) model in rodents, are used to study the effects of drugs on mood and related cardiovascular function. nih.gov

Behavioral assays in animals, such as tests for anxiety, depression, and cognitive function, are crucial for understanding the in vivo effects of a compound. uibk.ac.atfrontiersin.org For example, studies on other psychoactive compounds have used models of reinstatement of drug-seeking behavior to understand the neurobiological basis of addiction and relapse. frontiersin.org Given that this compound has been identified as a potential memory adjuvant, animal models of learning and memory would be particularly relevant for future research.

Table of Mentioned Compounds

Exploration of Stimulus Generalization Phenomena in Rodent Models

In the field of behavioral pharmacology, stimulus generalization studies are crucial for classifying the subjective effects of novel compounds by comparing them to known drugs. In these studies, an animal is trained to recognize a specific drug and then tested with a different compound to see if it elicits the same behavioral response. Preclinical research has demonstrated that this compound produces stimulus generalization in rodent models trained to discriminate other psychoactive substances. medkoo.com

Animal studies have shown that rats trained to recognize the stimulus effects of 3,4-methylenedioxymethamphetamine (MDMA) or lysergic acid diethylamide (LSD) also generalize to Dimoxamine. medkoo.com This suggests that Dimoxamine shares overlapping subjective effects with both entactogens like MDMA and classic hallucinogens like LSD, likely through its interaction with shared neurochemical pathways, particularly the serotonin system. medkoo.com As a homologue of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), Dimoxamine's capacity to produce similar stimulus effects is a key area of investigation. nih.gov The phenomenon of stimulus generalization indicates its potential utility in behavioral research for dissecting the nuanced effects of serotonergic agents.

| Training Drug | Test Drug | Animal Model | Observed Outcome |

|---|---|---|---|

| MDMA | Dimoxamine | Rat | Stimulus generalization observed. medkoo.com |

| LSD | Dimoxamine | Rat | Stimulus generalization observed. medkoo.com |

Analysis of Avoidance Behavior and Motor Activity Modulation

A significant finding in the preclinical evaluation of this compound is its distinct effect on cognitive performance versus general motor activity and avoidance behaviors. Studies in rat models have identified this compound as a memory adjuvant, demonstrating that it facilitated performance in shuttle box learning tasks.

Crucially, these memory-enhancing effects were observed at dose levels that did not concurrently alter general motor activity or performance in continuous avoidance responding tasks. This dissociation suggests a specific mechanism of cognitive enhancement rather than a non-specific general stimulation. Research on related phenethylamines has also involved the study of their effects on basal locomotor activity and conditioned avoidance responses, providing a comparative framework for understanding Dimoxamine's unique profile. scribd.commaps.org This separation of effects is a notable characteristic, distinguishing it from compounds that may enhance cognitive measures simply as a byproduct of increased motor stimulation.

| Behavioral Paradigm | Observed Effect of this compound | Implication |

|---|---|---|

| Shuttle Box Learning Task | Facilitated performance. | Potential memory-enhancing properties. googleapis.comgoogleapis.com |

| General Motor Activity | No significant effect at cognitively active doses. | Specific cognitive enhancement, not general stimulation. |

| Continuous Avoidance Responding | No significant effect at cognitively active doses. | Dissociation from compounds that disrupt general avoidance behavior. |

Investigation of Neuroprotective Mechanisms (e.g., Mitochondrial Complex I Inhibition, Oxidative Stress Reduction)

Emerging preclinical evidence suggests that this compound may possess neuroprotective properties. These effects are hypothesized to stem from its interaction with key cellular components involved in energy metabolism and oxidative balance.

One proposed mechanism is the inhibition of mitochondrial complex I, a critical enzyme in the electron transport chain responsible for ATP production. Inhibition of this complex by certain compounds can modulate cellular metabolism and, in some contexts, protect against neurodegenerative processes. nih.gov This action is closely linked to the reduction of oxidative stress. Studies in animal models of neurodegeneration have indicated that administration of Dimoxamine was associated with significant reductions in markers of oxidative stress. Oxidative stress, which arises from an imbalance between the production of reactive oxygen species and the ability of the cell to detoxify them, is a well-established contributor to neuronal damage in various neurological diseases. nih.govoncotarget.com By potentially inhibiting mitochondrial complex I and reducing subsequent oxidative stress, Dimoxamine may help protect neuronal cells from damage.

| Proposed Mechanism | Supporting Preclinical Evidence | Potential Outcome |

|---|---|---|

| Mitochondrial Complex I Inhibition | Studies suggest Dimoxamine inhibits this enzyme's activity. | Protection against certain neurodegenerative conditions. |

| Oxidative Stress Reduction | Observed reduction in markers of oxidative stress in animal models. | Decreased oxidative damage to neuronal cells. |

Advanced Methodological Approaches in Dimoxamine Hydrochloride Research

Spectroscopic and Chromatographic Techniques for Compound Characterization and Analysis

The precise characterization and analysis of Dimoxamine (B1228160) hydrochloride are fundamental to understanding its pharmacological properties. Spectroscopic and chromatographic methods are indispensable tools in this endeavor, providing detailed information about the compound's structure, purity, and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules like Dimoxamine hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. iapchem.orgclaremont.edu

In the case of this compound, ¹H NMR and ¹³C NMR are crucial. For instance, a ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) might show a singlet at 6.65 ppm corresponding to the aromatic proton, a singlet at 3.85 ppm for the methoxy (B1213986) group protons, and a quartet at 2.90 ppm for the methylene (B1212753) group adjacent to the amine. These chemical shifts, along with their integration and coupling patterns, allow researchers to confirm the expected arrangement of protons within the molecule. Similarly, ¹³C NMR provides data on the carbon framework. claremont.edursc.org In situations where spectral data might be conflicting, re-running the spectra under standardized conditions and comparing them with reference libraries can help in reconciliation.

Table 1: Illustrative ¹H NMR Spectral Data for Dimoxamine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.65 | s | 1H | ArH |

| 3.85 | s | 3H | OCH₃ |

| 2.90 | q | 2H | CH₂NH₂ |

Note: This data is illustrative and based on typical chemical shifts for similar functional groups.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for its quantitative analysis in various samples. moravek.comorientjchem.orgresearchgate.net This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. moravek.comjapsonline.com For this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed. orientjchem.orggsconlinepress.com

A typical RP-HPLC setup might use a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. japsonline.comd-nb.info The compound's purity can be assessed by the presence of a single major peak in the chromatogram, with the area under the peak being proportional to its concentration. For quantitative analysis, a calibration curve is constructed using standard solutions of known concentrations. scispace.com The limit of detection (LOD) and limit of quantitation (LOQ) are important parameters determined during method validation to ensure the sensitivity of the assay. d-nb.info For instance, a validated HPLC method for a similar compound, doxylamine (B195884) succinate (B1194679), demonstrated a linearity range of 10–50 μg/ml. d-nb.info

Table 2: Example Parameters for HPLC Analysis of a Hydrochloride Salt

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5-μm) |

| Mobile Phase | Phosphate buffer (pH 3.5) and Methanol (45:55 v/v) |

| Flow Rate | 1.0 ml/min |

| Detection Wavelength | 262 nm |

| Linearity Range | 10–50 μg/ml |

| Limit of Detection (LOD) | 0.96 µg/ml |

| Limit of Quantitation (LOQ) | 3.28 µg/ml |

Note: These parameters are based on a published method for doxylamine succinate and serve as an illustrative example. d-nb.info

Computational Chemistry and Molecular Modeling Techniques

Computational approaches have become increasingly vital in drug discovery and development, offering insights into the molecular interactions and pharmacological profiles of compounds like this compound.

Molecular Docking Simulations for Ligand-Receptor and Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. researchgate.netmedcraveonline.com This method is instrumental in understanding the binding mode of this compound at its target receptors, such as serotonin (B10506) receptors. nih.gov The process involves generating various conformations of the ligand and positioning them within the binding site of the receptor's three-dimensional structure. nih.gov A scoring function is then used to estimate the binding affinity for each pose. researchgate.netnih.gov

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and specific amino acid residues in the receptor's binding pocket. mdpi.com For example, docking studies can help identify the crucial residues in the 5-HT2A receptor that are responsible for the binding and potential partial agonism of this compound.

In Silico Prediction of Pharmacological Profiles and Target Engagement

In silico methods can predict the broader pharmacological profile of a compound by screening it against a virtual panel of biological targets. nih.govnih.govsciensage.info These computational tools use various algorithms and models based on the chemical structure of the ligand to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential off-target effects. sciensage.infomdpi.com

For this compound, these predictions can help to anticipate its interactions with various receptors and enzymes, providing a more comprehensive understanding of its mechanism of action and potential therapeutic applications or side effects. physionet.orgsahealth.sa.gov.au By integrating data from multiple computational models, researchers can build a more robust profile of the compound's likely biological activity before extensive experimental testing. researchgate.net

Strategies for Resolving Discrepancies Between Receptor Binding and Functional Assay Data

A common challenge in pharmacology is the occasional discrepancy between a ligand's high affinity for a receptor in binding assays and its observed activity in functional assays. nih.gov A compound might bind tightly to a receptor but elicit a weak or even no functional response.

Several strategies can be employed to resolve these discrepancies for compounds like this compound:

Assessing Intrinsic Efficacy: High-affinity binding does not always correlate with high functional potency. It is crucial to use functional assays that can determine the intrinsic efficacy of the compound, distinguishing between full agonists, partial agonists, and antagonists. nih.gov

Investigating Functional Selectivity: Ligands can stabilize different receptor conformations, leading to the activation of distinct downstream signaling pathways, a phenomenon known as functional selectivity or biased agonism. nih.govnih.gov For example, a compound might be a partial agonist for one signaling pathway but an antagonist for another, both mediated by the same receptor. nih.gov

Considering Receptor Heterogeneity and Allosteric Sites: Discrepancies can arise from the presence of different receptor subtypes or splice variants in different tissues or cell lines. Furthermore, the compound might bind to an allosteric site on the receptor, modulating the binding or function of the endogenous ligand, rather than competing directly at the orthosteric site. msdmanuals.com

Kinetic Binding Parameters: The rates of association (k_on) and dissociation (k_off) of a ligand can significantly influence its functional effects. nih.gov A ligand with a slow dissociation rate may have a prolonged effect, even if its equilibrium binding affinity is not exceptionally high.

Re-evaluating Computational Models: In cases of conflict between computational predictions and experimental results, it may be necessary to refine the parameters of the docking simulations, such as by considering different solvation effects or protonation states of the ligand and receptor.

By systematically applying these advanced methodological approaches, researchers can gain a comprehensive and nuanced understanding of the chemical and pharmacological properties of this compound, paving the way for its potential therapeutic applications.

Future Directions and Emerging Research Avenues for Dimoxamine Hydrochloride

Development of Highly Selective Dimoxamine (B1228160) Hydrochloride Analogues

The development of analogues of Dimoxamine hydrochloride is a key research direction aimed at enhancing selectivity for specific receptor subtypes and refining its pharmacological activity. The core structure of Dimoxamine, 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine, offers multiple points for chemical modification to explore structure-activity relationships (SAR).

Research into related phenethylamine (B48288) and amphetamine derivatives provides a roadmap for this exploration. Studies on mescaline derivatives, for instance, have shown that altering the 4-position alkoxy group can significantly impact receptor binding and activation profiles at various serotonergic and adrenergic receptors. frontiersin.orgfrontiersin.org Similarly, modifying the amphetamine backbone can tune activity. The synthesis of new derivatives can be achieved through established chemical pathways, such as the condensation of a substituted benzaldehyde (B42025) with nitroethane, followed by reduction. d-nb.info

Future synthetic strategies could focus on:

Ring Substitutions: Altering the methoxy (B1213986) and methyl groups on the phenyl ring to influence receptor affinity and selectivity.

Side-Chain Modifications: Extending or modifying the α-ethyl group on the amine side chain, which is a defining feature of Dimoxamine compared to its amphetamine analogue DOM. wikipedia.org This could modulate potency and metabolic stability.

Bioisosteric Replacements: Replacing key functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles without losing desired biological activity.

The goal of these synthetic efforts is to create analogues with optimized binding to specific targets, such as individual serotonin (B10506) (e.g., 5-HT2A, 5-HT2C) or adrenergic receptor subtypes, while minimizing off-target effects. physiology.org This approach could yield compounds with more precise therapeutic actions, potentially separating the cognitive or mood-regulating effects from other psychoactive properties. wikipedia.orggoogleapis.com

Table 1: Potential Modification Sites on the Dimoxamine Scaffold for Analogue Development

| Structural Region | Potential Modifications | Objective |

| Phenyl Ring | Varying substituents at positions 2, 4, and 5 | Enhance receptor subtype selectivity (e.g., for specific 5-HT receptors) |

| Amine Side-Chain | Altering the length and branching of the α-alkyl group | Modulate potency, metabolic stability, and blood-brain barrier permeability |

| Amino Group | N-alkylation or acylation | Create prodrugs or alter the binding profile and duration of action |

Identification of Novel Biological Targets for this compound-Based Scaffolds

The chemical scaffold of Dimoxamine may possess activity beyond its known interactions with serotonin receptors. Identifying these novel biological targets is a crucial avenue for discovering new therapeutic applications, a process often referred to as target deorphanization or drug repositioning. nih.govresearchgate.netresearchgate.net The concept of "privileged scaffolds"—molecular frameworks that can bind to multiple, often unrelated, biological targets—is particularly relevant. nih.gov The Dimoxamine structure could represent such a scaffold, capable of interacting with a wider range of proteins than currently understood.

Modern techniques for target identification can be broadly categorized:

Direct Biochemical Methods: These approaches use the small molecule to "fish" for its binding partners in cell lysates or tissue extracts. Chemical proteomics techniques, such as affinity chromatography using an immobilized Dimoxamine probe, can isolate interacting proteins, which are then identified by mass spectrometry. nih.gov

Genetic and Genomic Approaches: Methods like cellular thermal shift assays (CETSA) can detect target engagement in living cells. Computational methods can also infer targets by analyzing gene expression changes in cells treated with the compound or by docking the molecule against large databases of protein structures. nih.govmdpi.com

In Vitro Pharmacological Profiling: Screening the compound against large panels of known biological targets (receptors, enzymes, ion channels) can reveal unexpected "off-target" activities that may be therapeutically relevant. researchgate.net This systematic approach helps to build a comprehensive biological activity profile for the Dimoxamine scaffold. researchgate.net

Early research listed Dimoxamine as a potential memory adjuvant, suggesting its activity may extend to cognitive pathways not solely mediated by its primary serotonergic targets. googleapis.comgoogleapis.com By applying these unbiased screening methods, researchers may uncover entirely new mechanisms and potential uses for Dimoxamine-based compounds in areas like neurodegenerative disease or metabolic disorders. mdpi.comresearchgate.net

Methodological Advancements in High-Throughput Screening for this compound Derivatives

Discovering improved analogues of this compound from large chemical libraries requires robust and efficient high-throughput screening (HTS) methods. bmglabtech.com Since Dimoxamine's primary targets are G protein-coupled receptors (GPCRs), advancements in GPCR screening are particularly pertinent. nih.govnih.gov Modern HTS has moved beyond simple binding assays to more sophisticated functional assays that provide richer data on a compound's activity.

Key methodological advancements applicable to screening Dimoxamine derivatives include:

Homogeneous and Label-Free Assays: Techniques like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and label-free dynamic mass redistribution (DMR) assays allow for the detection of receptor activation without the need for radioactive labels or wash steps, simplifying automation. nih.govresearchgate.net These assays can measure downstream signaling events, such as changes in second messengers like cAMP or intracellular calcium.

High-Content Imaging: Automated microscopy and imaging systems can track cellular events like receptor internalization or the recruitment of proteins like β-arrestin, providing a visual and quantitative measure of a compound's functional effect.

Affinity Mass Spectrometry: This technique allows for the screening of compound mixtures against cell membranes expressing the target receptor, with bound ligands identified by mass spectrometry. rsc.org It is an unbiased method that can detect both orthosteric and allosteric modulators.

Modular and AI-Driven Synthesis: "Click chemistry" can be used to rapidly generate large, diverse libraries of derivatives from a core scaffold. scienceopen.com Coupled with artificial intelligence and machine learning, which can predict the properties of virtual compounds, these approaches can prioritize the synthesis and screening of the most promising molecules. acs.org

These advanced HTS platforms enable the screening of tens of thousands of compounds efficiently, increasing the probability of identifying novel hits with desired properties, such as higher potency, greater selectivity, or a specific functional profile (e.g., partial agonism). bmglabtech.commdpi.com

Table 2: Comparison of Modern HTS Technologies for GPCR Ligand Discovery

| Technology | Principle | Key Advantage | Relevance to Dimoxamine |

| AlphaLISA | Bead-based luminescent proximity assay measuring downstream second messengers (e.g., cAMP). nih.gov | No-wash, homogeneous format, high sensitivity. | Ideal for primary screening of large libraries of Dimoxamine derivatives for functional activity. |

| Label-Free DMR | Detects ligand-induced changes in cellular mass distribution using optical biosensors. researchgate.net | Provides an integrated measure of the cellular response, unbiased by signaling pathway. | Can identify hits that activate novel or unexpected signaling pathways. |

| Affinity Mass Spectrometry | Target-expressing membranes are incubated with compound mixtures; bound ligands are eluted and identified by MS. rsc.org | Unbiased, label-free, identifies both orthosteric and allosteric ligands. | Useful for finding novel scaffolds that bind to Dimoxamine's target receptors. |

| High-Content Imaging | Automated microscopy measures cellular changes like protein translocation (e.g., β-arrestin). | Provides spatial and temporal data on compound effects within the cell. | Allows for detailed characterization of functional selectivity (biased agonism). |

Exploration of Specific Isomers (e.g., R- and S-isomers) of this compound in Mechanistic Studies

The (S)-enantiomer is theorized to have a higher binding affinity for its target receptors, a common trend for some psychoactive compounds. Conversely, historical research indicates that the (R)-enantiomer, also known as BL-3912A, was advanced into Phase 2 clinical trials as a potential antidepressant, suggesting it possesses significant biological activity. wikipedia.orgwikipedia.org

To explore these differences, the following steps are essential:

Chiral Separation: Developing and validating robust analytical methods, such as high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs), is the first step to obtaining enantiomerically pure samples of (R)- and (S)-Dimoxamine. mdpi.comchromatographyonline.comresearchgate.net Polysaccharide-based CSPs are often effective for separating such enantiomers. researchgate.net

Stereospecific Pharmacological Characterization: Once separated, each enantiomer must be independently tested in a full panel of binding and functional assays. This would quantify their respective affinities and efficacies at target receptors.

Mechanistic Insights: Comparing the effects of the pure enantiomers can provide profound mechanistic insights. For example, if one isomer is significantly more potent than the other, it helps to define the stereochemical requirements of the receptor's binding pocket. juniperpublishers.com Differences in functional activity (e.g., one isomer being a full agonist while the other is a partial agonist) could explain complex pharmacological profiles and guide the development of single-enantiomer drugs with improved therapeutic indices. nih.gov

Understanding the distinct roles of each isomer is crucial for optimizing the therapeutic potential of Dimoxamine and is a prerequisite for any modern drug development program. americanpharmaceuticalreview.com

Q & A

Q. How can factorial experimental design optimize formulation parameters for hydrochloride-based drug delivery systems?

- Methodology : Apply a 2³ factorial design to evaluate variables like polymer concentration, pH, and excipient ratios. For example, in hydrogels, factors such as carbomer concentration (X₁) and crosslinking agent (X₂) can be tested for effects on drug release kinetics. Use ANOVA to identify significant interactions and derive polynomial equations for predictive modeling .

Q. What methodologies resolve discrepancies between in vitro and in vivo pharmacokinetic data for hydrochloride compounds?

- Methodology :

- In vitro-in vivo correlation (IVIVC) : Use compartmental modeling (e.g., Wagner-Nelson method) to align dissolution profiles with absorption data .

- Controlled release studies : Compare zero-order (matrix systems) vs. first-order (reservoir systems) release mechanisms under simulated biological conditions (e.g., pH 1.2–7.4 buffers) .

- Validation : Cross-reference with HPLC/MS data from plasma samples in animal models to validate bioavailability assumptions .

Q. How should researchers address conflicting solubility data during hydrochloride compound characterization?

- Methodology :

- Multi-solvent testing : Assess solubility in water, methanol, and ethanol under controlled temperatures (25°C ± 2°C) .

- Crystalline form analysis : Use X-ray diffraction (XRD) to identify polymorphic variations that affect solubility. For example, dopamine hydrochloride’s freely soluble nature in water vs. insolubility in toluene highlights solvent-dependent behavior .

- Documentation : Report solvent purity (e.g., HPLC-grade) and equilibration time (e.g., 24 hours) to ensure reproducibility .

Key Considerations

- Contradictions in Safety Data : Pyridoxamine hydrochloride does not require respiratory protection , whereas dopamine hydrochloride mandates it based on exposure duration . Researchers must cross-reference compound-specific SDS and validate protocols via risk assessments.

- Experimental Reproducibility : Document excipient batches (e.g., Pyridoxine Hydrochloride, Lot #P679385.0) and storage conditions (e.g., desiccated, 4°C) to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.